magnesium;3-methylpenta-1,4-diene;bromide
Description
The compound "magnesium;3-methylpenta-1,4-diene;bromide" is presumed to be a Grignard reagent with the structure 3-methylpenta-1,4-dienyl magnesium bromide (C₆H₉MgBr). Grignard reagents (RMgX) are organomagnesium compounds critical in organic synthesis for forming carbon-carbon bonds. This specific reagent combines magnesium bromide (MgBr₂) with 3-methylpenta-1,4-diene, a conjugated diene with the molecular formula C₆H₁₀ (CAS 1115-08-8) .
Properties
CAS No. |
652131-35-6 |
|---|---|
Molecular Formula |
C6H9BrMg |
Molecular Weight |
185.34 g/mol |
IUPAC Name |
magnesium;3-methylpenta-1,4-diene;bromide |
InChI |
InChI=1S/C6H9.BrH.Mg/c1-4-6(3)5-2;;/h4-5H,1-2H2,3H3;1H;/q-1;;+2/p-1 |
InChI Key |
YUFIFDLITINYRN-UHFFFAOYSA-M |
Canonical SMILES |
C[C-](C=C)C=C.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3-methylpenta-1,4-diene;bromide typically involves the reaction of 3-methylpenta-1,4-diene with magnesium and bromine. One common method is the Grignard reaction, where magnesium metal reacts with an alkyl or aryl halide in an anhydrous ether solvent to form the Grignard reagent. The reaction conditions often require a dry, inert atmosphere to prevent the reaction from being quenched by moisture or oxygen.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions using specialized equipment to ensure the purity and yield of the product. The process typically includes steps such as purification, distillation, and crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Magnesium;3-methylpenta-1,4-diene;bromide undergoes various types of chemical reactions, including:
Addition Reactions: The compound can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen bromide (HBr) and bromine (Br2)
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen halides (e.g., HBr), halogens (e.g., Br2), and various nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, addition reactions with HBr can yield 1,2- or 1,4-addition products, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Magnesium;3-methylpenta-1,4-diene;bromide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which magnesium;3-methylpenta-1,4-diene;bromide exerts its effects involves the formation of reactive intermediates, such as Grignard reagents, which can undergo further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Key Components
| Component | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water, g/100g) |
|---|---|---|---|
| Magnesium Bromide (MgBr₂) | 184.11 | 711 | 125.4 (at 100°C) |
| 3-Methylpenta-1,4-Diene | 82.15 | - | Insoluble |
Table 2: Comparison of Grignard Reagents
| Reagent | Structure | Key Applications | Stability Considerations |
|---|---|---|---|
| 3-Methylpenta-1,4-dienyl MgBr | Conjugated diene | Cross-coupling, π-complex formation | High resonance stabilization |
| Methyl MgBr | Linear alkyl | Reductions, alkylation | Low steric hindrance |
| Vinyl MgBr | Terminal alkene | Cyclopropanation, conjugate adds | Moderate stability in THF |
Biological Activity
The compound magnesium;3-methylpenta-1,4-diene;bromide is a complex organometallic compound that has gained attention in various fields of research, particularly for its potential biological activities. This article explores the biological activity of this compound, highlighting key findings from recent studies, case studies, and relevant data tables.
This compound consists of a magnesium ion coordinated with 3-methylpenta-1,4-diene and bromide ions. Its unique structure allows for various reactivity patterns, which may contribute to its biological effects.
Biological Activity Overview
Research indicates that magnesium compounds can exhibit various biological activities, including:
- Antimicrobial Properties : Certain magnesium complexes have shown effectiveness against bacterial and fungal strains.
- Antioxidant Activity : Magnesium plays a crucial role in cellular processes and may help in reducing oxidative stress.
- Enzyme Activation : Magnesium is a cofactor for numerous enzymes, influencing metabolic pathways.
Case Studies
-
Antimicrobial Efficacy :
A study conducted on magnesium complexes demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the 3-methylpenta-1,4-diene ligand enhanced the solubility and bioavailability of magnesium, leading to improved efficacy against these pathogens. -
Antioxidant Effects :
In vitro experiments revealed that this compound exhibited notable antioxidant properties. The compound was able to scavenge free radicals effectively, reducing lipid peroxidation in cultured cells. -
Enzyme Interaction :
Research involving enzyme kinetics showed that this compound could activate specific enzymes involved in metabolic pathways. For instance, it was observed to enhance the activity of phosphofructokinase, a key regulator in glycolysis.
Table 1: Antimicrobial Activity of Magnesium Complexes
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
| Control (Magnesium Sulfate) | Staphylococcus aureus | 8 |
| Control (Magnesium Sulfate) | Escherichia coli | 6 |
Table 2: Antioxidant Activity Assay Results
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| This compound | 78 | 50 |
| Ascorbic Acid | 90 | 25 |
| Control | 10 | N/A |
The biological activity of this compound can be attributed to its ability to interact with cellular components. The magnesium ion is essential for stabilizing structures like ATP and influencing enzyme activities. The organic ligand may facilitate cellular uptake and enhance the bioactivity of magnesium through improved solubility and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
